
N,N'-Dimethoxy-1H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) is a chemical compound with the molecular formula C7H10N6O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a purine ring system substituted with two O-methylhydroxylamine groups at the 2 and 6 positions. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) typically involves the reaction of 2,6-diaminopurine with methoxyamine hydrochloride under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Scientific Research Applications
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting purine-related pathways.
Mechanism of Action
The mechanism of action of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in purine metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as lysosomes and mitochondria, to induce cell death through non-mitochondrial pathways .
Comparison with Similar Compounds
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) can be compared with other similar compounds, such as:
N,N’-Pyridine-2,6-diyl bis(N-phenylthiourea): This compound is a thiourea derivative with chelating properties and is studied for its potential biological activities.
2,6-Diamino-9H-purine derivatives: These compounds are structurally similar to N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) and are investigated for their anticancer and antiviral properties.
The uniqueness of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) lies in its specific substitution pattern and the presence of O-methylhydroxylamine groups, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
108278-67-7 |
|---|---|
Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-N,6-N-dimethoxy-7H-purine-2,6-diamine |
InChI |
InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13) |
InChI Key |
RPJKUHWRNPUMOK-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=NC(=NC2=C1NC=N2)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


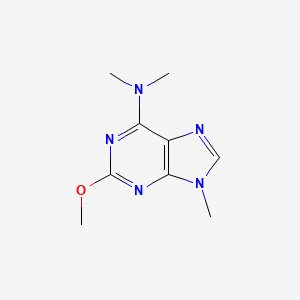

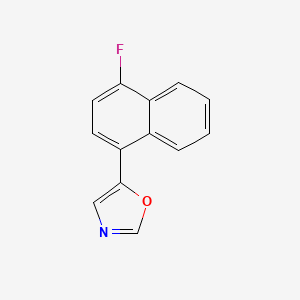

![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
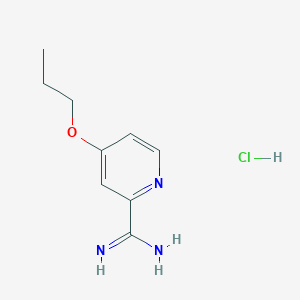
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
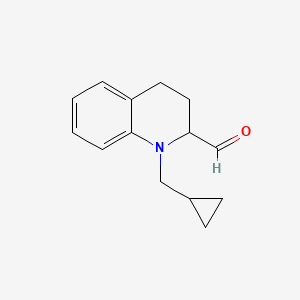
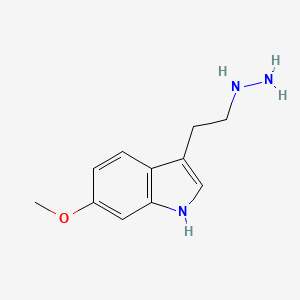
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)



